2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS: 904271-18-7, molecular formula: C₁₉H₁₉N₃O₃S₂, molecular weight: 401.50) is a synthetic small molecule featuring a benzenesulfonyl group linked to a piperazine ring substituted with a 4-methoxy-1,3-benzothiazole moiety. This compound, cataloged as BF22547, is structurally characterized by its sulfonyl-electron-withdrawing group and the methoxy-substituted benzothiazole heterocycle, which may enhance π-π stacking interactions and modulate solubility . It is primarily used in research settings for probing receptor-ligand interactions, though specific therapeutic targets remain under investigation.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-16-8-5-9-17-19(16)21-20(28-17)23-12-10-22(11-13-23)18(24)14-29(25,26)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURYXTVYHTVLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Piperazine Ring: The benzothiazole intermediate can be reacted with piperazine under appropriate conditions.
Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions could target the sulfonyl group or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzene ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the benzothiazole and piperazine moieties, which are common in bioactive compounds.
Medicine
In medicine, it could be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or neuroactive agent.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are summarized below:
Table 1: Structural and Functional Comparison of BF22547 with Analogs
Structural Insights
- Heterocyclic Core : BF22547’s benzothiazole ring distinguishes it from oxazole (BF52405) or imidazole (leniolisib) analogs. The 4-methoxy group on the benzothiazole may improve aqueous solubility compared to halogenated derivatives like BF22546 .
- Sulfonyl vs.
- Substituent Effects : Fluorine in BF22546 and chlorine in leniolisib increase metabolic stability but reduce polarity compared to BF22547’s methoxy group .
Biological Activity
The compound 2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (commonly referred to as compound 1) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of compound 1 is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a methoxy-benzothiazole moiety. The molecular formula is with a molecular weight of approximately 445.6 g/mol.
Research indicates that compounds with similar structural features often exhibit inhibitory effects on various enzymes and biological pathways. Notably, the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a significant target for compounds resembling compound 1. Inhibitors of this enzyme are being explored for their potential in treating metabolic disorders such as diabetes and obesity.
Enzyme Inhibition Studies
A study identified that benzothiazole derivatives can inhibit 11β-HSD1 with an IC50 value of approximately 0.7 μM . This suggests that compound 1 may also possess similar inhibitory properties, although specific data for this compound is still limited.
Biological Activity Overview
The biological activities associated with compound 1 can be categorized into several key areas:
- Anti-tumor Activity : Compounds containing benzothiazole moieties have shown promise in cancer research. For instance, benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) . Such findings indicate that compound 1 could potentially exhibit anti-cancer properties.
- Anti-inflammatory Effects : The structural components of compound 1 may contribute to anti-inflammatory activities, a common trait among benzothiazole derivatives. These compounds have been noted for their ability to reduce cytokine levels such as IL-6 and TNF-α .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
| Study | Findings |
|---|---|
| Kamal et al. (2010) | Identified benzothiazole derivatives with significant anti-tumor activity against multiple cancer cell lines. |
| Lee et al. (2011) | Reported anti-inflammatory properties linked to benzothiazole structures. |
| Noolvi et al. (2012) | Demonstrated that modifications to benzothiazole enhance anticancer efficacy in specific cell lines. |
These studies underscore the therapeutic potential of compounds like 2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one in treating various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
